2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole moiety, a fluorinated aromatic ring, and a chromeno-pyrrole core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The chromeno-pyrrole core can be reduced under mild conditions to yield dihydro derivatives.
Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a COX inhibitor and cytotoxic agent against cancer cell lines.
Medicine: Explored for its therapeutic potential in treating diseases that benefit from COX inhibition and cytotoxicity.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as a COX inhibitor, it binds to the active site of the cyclooxygenase enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . Additionally, its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways .
Comparison with Similar Compounds
Compared to other benzodioxole derivatives, 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of structural features and reactivity. Similar compounds include:
1,3-Benzodioxole-5-carboxylic acid: Known for its use in the synthesis of various pharmaceuticals.
3,4-(Methylenedioxy)phenylacetic acid: Utilized in the production of psychoactive substances.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Commonly used as a coupling reagent in peptide synthesis.
Properties
Molecular Formula |
C28H22FNO8 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H22FNO8/c1-33-21-9-15(10-22(34-2)26(21)35-3)24-23-25(31)17-11-16(29)5-7-18(17)38-27(23)28(32)30(24)12-14-4-6-19-20(8-14)37-13-36-19/h4-11,24H,12-13H2,1-3H3 |
InChI Key |
MEAUZKXOCXTSQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.